N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide
Overview
Description
N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, a pyridine ring, and a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 2-chloropyridine-3-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Research: It is employed in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. The compound’s furan and pyridine rings facilitate its binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide
- N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Uniqueness
N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide is unique due to the presence of both furan and pyridine rings, which confer distinct electronic and steric properties. These features enhance its binding affinity to biological targets and its reactivity in various chemical reactions .
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2S/c12-9-7(3-1-5-13-9)14-11(18)15-10(16)8-4-2-6-17-8/h1-6H,(H2,14,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHZMBMZCATIQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329572 | |
Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822923 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866014-57-5 | |
Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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